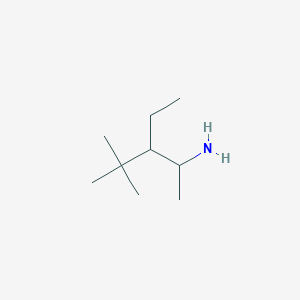

3-Ethyl-4,4-dimethylpentan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4,4-dimethylpentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-6-8(7(2)10)9(3,4)5/h7-8H,6,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWFZEQFUYOXQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)N)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthetic Pathways of 3-Ethyl-4,4-dimethylpentan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines plausible synthetic pathways for the novel, sterically hindered secondary amine, 3-Ethyl-4,4-dimethylpentan-2-amine. Due to the absence of published direct synthesis routes for this specific molecule, this document proposes two primary retrosynthetic approaches: the reductive amination of a precursor ketone and the Leuckart reaction. Detailed theoretical experimental protocols for each proposed step are provided, based on established methodologies for structurally analogous compounds. Quantitative data from related reactions in the scientific literature are summarized to provide estimated yields and reaction parameters. This guide serves as a foundational resource for researchers aiming to synthesize and explore the potential applications of this and similar complex amines.

Introduction

Sterically hindered amines are a class of organic compounds with significant applications in pharmaceuticals, materials science, and as non-nucleophilic bases in organic synthesis. Their bulky substituents can impart unique chemical and physical properties, including enhanced stability, selectivity in biological interactions, and specific catalytic activities. This compound represents a previously uncharacterized molecule with a high degree of steric hindrance around the nitrogen atom. This guide provides a comprehensive theoretical framework for its synthesis to facilitate further research and development.

Proposed Synthetic Pathways

Two principal synthetic strategies are proposed for the synthesis of this compound. The primary and most versatile approach involves the synthesis of a key ketone intermediate, 3-Ethyl-4,4-dimethylpentan-2-one, followed by reductive amination. A secondary, more classical, but potentially lower-yielding approach is the one-pot Leuckart reaction.

Pathway 1: Reductive Amination via a Ketone Intermediate

This pathway is a two-stage process involving the initial synthesis of the precursor ketone followed by its conversion to the target amine.

Logical Flow of Pathway 1

Caption: Synthesis of the target amine via a ketone intermediate.

Two plausible routes are proposed for the synthesis of this sterically hindered ketone.

Route A: Alkylation of a Ketone Enolate

This method involves the deprotonation of a suitable ketone to form an enolate, followed by alkylation with an ethyl halide. A suitable starting material is 3,3-dimethyl-2-butanone (pinacolone).

Experimental Protocol (Theoretical):

-

Enolate Formation: A solution of 3,3-dimethyl-2-butanone (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the mixture is stirred for 1-2 hours to ensure complete enolate formation.

-

Alkylation: Ethyl bromide or ethyl iodide (1.2 eq) is added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography on silica gel to yield 3-Ethyl-4,4-dimethylpentan-2-one.

Route B: Grignard Reaction Followed by Oxidation

This approach utilizes the reaction of a Grignard reagent with an aldehyde, followed by oxidation of the resulting secondary alcohol.

Experimental Protocol (Theoretical):

-

Grignard Reaction: A solution of tert-butylmagnesium chloride (1.1 eq) in THF is prepared. Propionaldehyde (1.0 eq) is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is stirred at room temperature for 2-3 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product, 3-ethyl-4,4-dimethylpentan-2-ol, is extracted with diethyl ether, and the organic layer is dried and concentrated.

-

Oxidation: The crude secondary alcohol is dissolved in a suitable solvent such as dichloromethane. An oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation protocol is then employed to convert the alcohol to the corresponding ketone, 3-Ethyl-4,4-dimethylpentan-2-one. The product is then purified by distillation or chromatography.

The conversion of the ketone to the primary amine can be achieved via reductive amination. Given the steric hindrance of the ketone, a robust method is required. A one-pot reaction using an ammonia source and a suitable reducing agent is proposed.

Experimental Protocol (Theoretical):

-

Reaction Setup: 3-Ethyl-4,4-dimethylpentan-2-one (1.0 eq) and a large excess of an ammonia source, such as ammonium acetate (10-20 eq), are dissolved in a protic solvent like methanol or ethanol.

-

Reduction: A reducing agent selective for the imine intermediate, such as sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), is added to the solution.[1] The reaction mixture is stirred at room temperature for 24-48 hours. The pH of the reaction is maintained between 6 and 7 to favor imine formation and reduction.[1]

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with a strong base (e.g., NaOH). The aqueous layer is extracted with diethyl ether or dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated. The crude amine is then purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Pathway 2: Leuckart Reaction

The Leuckart reaction provides a direct, one-pot method for the reductive amination of ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[2][3][4] This method typically requires high temperatures and may result in the formation of N-formyl byproducts, which would necessitate a subsequent hydrolysis step.[4]

Experimental Workflow for the Leuckart Reaction

Caption: The Leuckart reaction pathway for amine synthesis.

Experimental Protocol (Theoretical):

-

Reaction: A mixture of 3-Ethyl-4,4-dimethylpentan-2-one (1.0 eq) and ammonium formate or formamide (large excess) is heated to 160-190 °C for several hours.

-

Hydrolysis: After cooling, the reaction mixture is treated with hydrochloric acid and heated to reflux to hydrolyze the intermediate N-formyl compound.

-

Work-up and Purification: The solution is made alkaline with sodium hydroxide, and the liberated amine is extracted with ether. The ethereal solution is dried and the solvent is evaporated. The amine is then purified by distillation.

Quantitative Data Summary (Based on Analogous Reactions)

The following table summarizes expected yields for the key reaction steps based on literature data for structurally similar, sterically hindered substrates.

| Reaction Step | Starting Material | Reagents and Conditions | Product | Reported Yield (%) | Reference |

| Ketone Alkylation | 3,3-dimethyl-2-butanone | LDA, Ethyl Iodide, THF, -78 °C to RT | 3-Ethyl-3-methyl-2-butanone | 60-80 (estimated) | General enolate alkylation principles |

| Reductive Amination | Sterically hindered ketone | NH₄OAc, NaBH₃CN, MeOH, RT | Corresponding primary amine | 50-70 (estimated) | [1] |

| Leuckart Reaction | Sterically hindered ketone | Ammonium Formate, 160-190 °C | Corresponding primary amine | 20-40 (estimated) | [2][4] |

Conclusion

This technical guide provides a detailed theoretical framework for the synthesis of the novel sterically hindered amine, this compound. The proposed pathways, centered around the reductive amination of a key ketone intermediate, offer a versatile and plausible approach for its preparation. The alternative Leuckart reaction, while more direct, is expected to be lower yielding for such a sterically demanding substrate. The provided experimental protocols and estimated quantitative data serve as a valuable starting point for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to produce and investigate the properties and applications of this and related complex amines. Further experimental validation is required to optimize the proposed reaction conditions and accurately determine the yields and purity of the final product.

References

- 1. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction | Semantic Scholar [semanticscholar.org]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

Physicochemical Properties of 3-Ethyl-4,4-dimethylpentan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4,4-dimethylpentan-2-amine is a branched aliphatic amine. Due to the limited availability of experimental data for this specific molecule, this guide consolidates predicted physicochemical properties and outlines general experimental protocols relevant to its characterization. Understanding these properties is crucial for applications in medicinal chemistry, materials science, and chemical synthesis, where molecular structure dictates reactivity, bioavailability, and physical behavior. This document serves as a foundational resource for researchers initiating studies on this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Data Source |

| Molecular Formula | C9H21N | PubChem |

| Molecular Weight | 143.27 g/mol | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 143.167400 g/mol | PubChem[1] |

| Topological Polar Surface Area | 12 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for this compound have not been published. However, standard methodologies for characterizing aliphatic amines can be readily adapted.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of an amine at a given pH, which influences its solubility, lipophilicity, and biological interactions. Potentiometric titration is a common and accurate method for pKa determination.[2][3][4]

Methodology:

-

Solution Preparation: A standard solution of the amine of known concentration (e.g., 0.05 M) is prepared in deionized water or a suitable co-solvent if the compound has low aqueous solubility.

-

Titration: The amine solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Caption: Workflow for pKa Determination.

Determination of Aqueous Solubility

Solubility is a fundamental property that affects the formulation and bioavailability of a compound. The shake-flask method is a standard approach for determining the aqueous solubility of organic compounds.[5][6][7][8]

Methodology:

-

Equilibration: An excess amount of the amine is added to a known volume of deionized water in a sealed flask.

-

Shaking: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A sample of the clear supernatant is carefully withdrawn and the concentration of the dissolved amine is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Caption: Workflow for Solubility Determination.

Determination of Density

The density of a liquid amine can be determined using a vibrating tube densimeter, which offers high precision and requires a small sample volume.[9][10][11][12][13]

Methodology:

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.

-

Sample Injection: The amine sample is introduced into the oscillating U-tube.

-

Measurement: The instrument measures the oscillation frequency of the tube, which is related to the density of the sample.

-

Temperature Control: The temperature of the sample cell is precisely controlled during the measurement.

Caption: Workflow for Density Determination.

Structure-Activity Relationships and Potential Biological Activity

While no specific biological data exists for this compound, the structure-activity relationships (SAR) of other branched alkylamines can provide insights into its potential biological profile. The degree of branching and the length of the alkyl chains can influence antimicrobial and other biological activities.[14][15][16][17][18] Generally, the lipophilicity of alkylamines, which is influenced by their structure, plays a significant role in their ability to interact with biological membranes.

Conclusion

This technical guide provides a summary of predicted physicochemical properties and outlines general experimental protocols for the characterization of this compound. In the absence of direct experimental data, this document serves as a valuable starting point for researchers and professionals in drug development and chemical sciences. The provided methodologies and predicted values can aid in the design of future experimental studies to fully elucidate the properties and potential applications of this compound.

References

- 1. 3-ethyl-N,4-dimethylpentan-2-amine | C9H21N | CID 62915820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scribd.com [scribd.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. quora.com [quora.com]

- 9. uvadoc.uva.es [uvadoc.uva.es]

- 10. uvadoc.uva.es [uvadoc.uva.es]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Relationship of chemical structure and antimicrobial activity of alkyl amides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Quantitative structure--activity relationship of double alkyl chain drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 18. collaborativedrug.com [collaborativedrug.com]

Chemical Identity and Predicted Physicochemical Properties

An In-depth Technical Guide on the Structural Analysis of 3-Ethyl-4,4-dimethylpentan-2-amine

Disclaimer: this compound is not a well-documented compound in publicly available scientific literature. As such, this guide provides a theoretical structural analysis based on fundamental chemical principles and data extrapolated from closely related analogs. The experimental protocols described are generalized procedures and would require optimization for the specific synthesis of the target compound.

This compound is a saturated aliphatic amine. Its structure consists of a pentane backbone with an amine group at the second position, an ethyl group at the third, and two methyl groups at the fourth position.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H21N |

| Molecular Weight | 143.27 g/mol |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

| Exact Mass | 143.167400 g/mol |

| Topological Polar Surface Area | 26.0 Ų |

Note: These properties are computationally predicted and have not been experimentally verified.

For comparison, a summary of the computed properties for the structural isomer, 3-ethyl-N,4-dimethylpentan-2-amine , is provided below based on available data.[1]

Table 2: Computed Properties of 3-ethyl-N,4-dimethylpentan-2-amine [1]

| Property | Value |

| Molecular Formula | C9H21N |

| Molecular Weight | 143.27 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

| Exact Mass | 143.167400 g/mol |

| Monoisotopic Mass | 143.167400 g/mol |

Proposed Synthesis

A plausible synthetic route for this compound is via the reductive amination of the corresponding ketone, 3-Ethyl-4,4-dimethylpentan-2-one . This two-step process would involve the formation of an imine intermediate followed by its reduction to the target amine.

Caption: Proposed synthesis of this compound via reductive amination.

Experimental Protocols

General Protocol for Reductive Amination

This protocol is a generalized procedure for the synthesis of a primary amine from a ketone and ammonia.

Materials:

-

3-Ethyl-4,4-dimethylpentan-2-one (precursor ketone)

-

Ammonia (in a suitable solvent, e.g., methanol)

-

Sodium borohydride (NaBH4) or alternative reducing agent

-

Methanol (or another suitable protic solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Imine Formation:

-

Dissolve the ketone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of ammonia in methanol (typically a 7N solution, 2-3 equivalents).

-

Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by TLC or GC-MS.

-

-

Reduction:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and portion-wise, add sodium borohydride (1.5-2 equivalents) to the stirring solution. Control the addition rate to manage any effervescence.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

-

Workup and Isolation:

-

Quench the reaction by slowly adding water.

-

Acidify the mixture with 1M HCl to a pH of ~2.

-

Wash the aqueous layer with diethyl ether to remove any unreacted ketone and other non-basic impurities.

-

Basify the aqueous layer with 2M NaOH to a pH of ~12 to deprotonate the amine.

-

Extract the product into diethyl ether (3x).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent in vacuo to yield the crude amine.

-

-

Purification:

-

The crude product can be purified by distillation or column chromatography on silica gel.

-

Structural Elucidation

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic methods.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the tert-butyl protons. - A doublet for the methyl group adjacent to the amine. - A multiplet for the proton at the amine-bearing carbon. - Multiplets for the ethyl group protons. - A broad singlet for the amine protons (NH2). |

| ¹³C NMR | - Distinct signals for each of the 9 carbon atoms, with the carbons of the tert-butyl group being equivalent. |

| Mass Spec (EI) | - A molecular ion peak (M+) corresponding to the molecular weight. - Characteristic fragmentation patterns, such as the loss of an ethyl group or cleavage adjacent to the amine. |

| IR Spectroscopy | - N-H stretching vibrations in the range of 3300-3500 cm⁻¹. - C-H stretching vibrations just below 3000 cm⁻¹. - N-H bending vibrations around 1600 cm⁻¹. |

Biological Activity and Signaling Pathways

There is currently no available information in the public domain regarding the biological activity of this compound. Consequently, no associated signaling pathways have been described. The biological effects of this compound would need to be determined through in vitro and in vivo studies.

Conclusion

While this compound is not a cataloged compound with established properties or functions, its structural analysis can be approached through theoretical predictions and by drawing parallels with known chemical reactions and analogs. This guide provides a foundational framework for its synthesis and characterization. Any further investigation into this molecule would require de novo synthesis and a comprehensive suite of analytical and biological testing.

References

Spectroscopic Profile of 3-Ethyl-4,4-dimethylpentan-2-amine: A Technical Guide

This technical guide provides a detailed overview of the predicted spectroscopic data for 3-Ethyl-4,4-dimethylpentan-2-amine. Due to the absence of experimentally published spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. The content is tailored for researchers, scientists, and professionals in drug development engaged in the characterization of novel chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and general spectroscopic principles for aliphatic primary amines.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| -NH₂ | singlet (broad) | 0.5 - 2.0 | - |

| H-2 | multiplet | 2.5 - 3.0 | 5-7 |

| H-3 | multiplet | 1.3 - 1.6 | 5-7 |

| -CH₂- (ethyl) | multiplet | 1.2 - 1.4 | 7-8 |

| -CH₃ (on C-2) | doublet | 1.0 - 1.2 | 6-7 |

| -C(CH₃)₃ | singlet | 0.8 - 1.0 | - |

| -CH₃ (ethyl) | triplet | 0.8 - 1.0 | 7-8 |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 50 - 55 |

| C-3 | 45 - 50 |

| C-4 | 35 - 40 |

| -CH₂- (ethyl) | 25 - 30 |

| -CH₃ (on C-2) | 20 - 25 |

| -C(CH₃)₃ | 25 - 30 |

| -CH₃ (in tert-butyl) | 25 - 30 |

| -CH₃ (ethyl) | 10 - 15 |

Predicted IR Spectroscopy Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric) | 3350 - 3500 | Medium |

| N-H stretch (symmetric) | 3250 - 3400 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H bend (scissoring) | 1580 - 1650 | Medium-Strong |

| C-N stretch | 1000 - 1250 | Medium-Weak |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 143 | Molecular Ion (M⁺) |

| 128 | [M - CH₃]⁺ |

| 114 | [M - C₂H₅]⁺ |

| 86 | [M - C₄H₉]⁺ (α-cleavage) |

| 57 | [C₄H₉]⁺ |

| 44 | [CH₃CH=NH₂]⁺ (α-cleavage) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid amine sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of the liquid amine sample directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample holder.

-

Acquire the IR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the amine in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL to 1 ng/mL.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted fragmentation pathway for this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

An Inquiry into 3-Ethyl-4,4-dimethylpentan-2-amine: An Undocumented Compound

A comprehensive review of scientific literature and chemical databases reveals a significant lack of available information regarding the discovery, history, and biological activity of 3-Ethyl-4,4-dimethylpentan-2-amine. This sterically hindered secondary amine does not appear in published research, patents, or detailed experimental protocols, suggesting it is either a novel compound or has not been the subject of significant scientific investigation.

While a detailed technical guide on this compound cannot be constructed due to the absence of specific data, this report provides a general overview of the synthesis and potential relevance of sterically hindered amines, the chemical class to which this molecule belongs. This information is intended to offer a foundational context for researchers and drug development professionals interested in such structures.

General Synthesis of Sterically Hindered Secondary Amines

The synthesis of sterically hindered secondary amines, such as the target compound, often presents challenges due to the bulky substituents surrounding the nitrogen atom. However, established organic chemistry methodologies can be adapted for their preparation. A common and effective method is reductive amination.[1][2]

Hypothetical Synthesis of this compound via Reductive Amination:

A plausible synthetic route to this compound would involve the reductive amination of a suitable ketone with a primary amine. In this case, 3-Ethyl-4,4-dimethylpentan-2-one could be reacted with ammonia or a protected amine equivalent, followed by reduction.

The general workflow for such a synthesis is depicted below:

Figure 1. A generalized workflow for the synthesis of a secondary amine via reductive amination of a ketone.

Potential Relevance of Sterically Hindered Amines in Research and Drug Development

Sterically hindered amines are a class of organic compounds that have found applications in various scientific and industrial fields. Their bulky nature can impart unique chemical and physical properties.

-

In Medicinal Chemistry: The incorporation of sterically hindered amines can be a strategic approach in drug design. The steric bulk can influence a molecule's conformation and its interaction with biological targets. Furthermore, such moieties can enhance the metabolic stability of a drug candidate by shielding the amine from enzymatic degradation, and they can also improve solubility.[3] Secondary alkylamines are a common functional motif in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, and to modulate bioavailability upon protonation.[4]

-

As Polymer Stabilizers: Sterically hindered amines are widely used as light stabilizers for polymers. They are precursors to nitroxyl radicals, which are effective at trapping free radicals generated by photo-oxidation, thereby preventing the degradation of the polymer matrix.[5]

Data Summary

Due to the lack of specific studies on this compound, no quantitative data regarding its biological activity, efficacy, or pharmacokinetic properties can be presented.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not available in the scientific literature. Researchers interested in this compound would need to develop and optimize a synthetic route, such as the generalized reductive amination protocol suggested above, and subsequently characterize the product using standard analytical techniques (e.g., NMR, mass spectrometry, and elemental analysis).

References

- 1. researchgate.net [researchgate.net]

- 2. Novel synthesis of hindered secondary amine | PPT [slideshare.net]

- 3. Sterically Hindered Amines - Enamine [enamine.net]

- 4. Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

In-depth Technical Guide: 3-Ethyl-4,4-dimethylpentan-2-amine

A comprehensive overview of the theoretical studies, physicochemical properties, and potential synthetic pathways of 3-Ethyl-4,4-dimethylpentan-2-amine for researchers, scientists, and drug development professionals.

Introduction

This compound is a saturated aliphatic amine. Its structure, characterized by a pentane backbone with ethyl and dimethyl substitutions, suggests potential applications in medicinal chemistry and materials science. The presence of a primary amine group provides a reactive site for various chemical modifications, making it a candidate for use as a building block in the synthesis of more complex molecules. This guide provides a theoretical exploration of its properties and potential synthesis, drawing upon data from related chemical structures due to the limited direct research on this specific compound.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 4,4-Dimethylpentan-2-amine[1] | 3-ethyl-N,4-dimethylpentan-2-amine[2] | 2-Ethyl-3,4-dimethylpentan-1-amine[3] |

| Molecular Formula | C9H21N | C7H17N | C9H21N | C9H21N |

| Molecular Weight ( g/mol ) | 143.27 | 115.22 | 143.27 | 143.27 |

| XLogP3 | ~2.5 - 3.0 | 1.8 | 2.7 | 2.6 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1 | 1 |

| Rotatable Bond Count | 4 | 2 | 4 | 5 |

| Topological Polar Surface Area (Ų) | 26.02 | 26.02 | 12.03 | 26.02 |

Note: Predicted values for this compound are estimations based on its structure and data from similar compounds.

Potential Synthetic Pathways

While a specific, validated synthesis protocol for this compound is not documented, plausible synthetic routes can be proposed based on established organic chemistry principles. A common approach for synthesizing similar amines involves reductive amination or reactions involving organometallic reagents.

Proposed Synthesis via Reductive Amination

A potential route for the synthesis of this compound is the reductive amination of the corresponding ketone, 3-Ethyl-4,4-dimethylpentan-2-one.

Caption: Proposed synthesis of this compound via reductive amination.

Experimental Protocol (Hypothetical):

-

Imine Formation: 3-Ethyl-4,4-dimethylpentan-2-one is dissolved in a suitable solvent (e.g., methanol) and treated with an excess of ammonia to form the corresponding imine. The reaction is typically carried out at room temperature.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN), is added to the reaction mixture. This agent selectively reduces the imine to the desired primary amine.

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as distillation or column chromatography to yield pure this compound.

Proposed Synthesis via Grignard Reaction

An alternative approach could involve a Grignard reaction, a powerful tool for forming carbon-carbon bonds. This method would likely involve the synthesis of an intermediate that can be converted to the target amine. For instance, a related compound, (S)-4,4-dimethyl-2-pentylamine, has been synthesized by reacting pivalaldehyde with (R)-tert-butyl sulfenamide to generate an imine, which is then treated with a methyl Grignard reagent.[4] A similar multi-step synthesis could potentially be adapted.

Potential Pharmacological and Toxicological Profile

The pharmacological and toxicological properties of this compound have not been reported. However, based on its aliphatic amine structure, some general predictions can be made. Aliphatic amines can exhibit a range of biological activities and may interact with various biological targets. A thorough toxicological assessment, including in vitro and in vivo studies, would be necessary to determine its safety profile before any potential therapeutic application.

Logical Workflow for Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a novel compound like this compound.

Caption: Logical workflow for the synthesis and characterization of a novel chemical entity.

Conclusion

While direct experimental data on this compound is currently lacking, this guide provides a theoretical framework for its properties and potential synthesis. The predicted physicochemical characteristics suggest it is a lipophilic, primary amine. Plausible synthetic routes, primarily through reductive amination, have been proposed. Further experimental investigation is necessary to validate these theoretical studies and to fully elucidate the chemical, pharmacological, and toxicological profile of this compound. The information presented here serves as a foundational resource for researchers interested in exploring the potential of this compound in various scientific disciplines.

References

- 1. 4,4-Dimethylpentan-2-amine | C7H17N | CID 17889219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ethyl-N,4-dimethylpentan-2-amine | C9H21N | CID 62915820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethyl-3,4-dimethylpentan-1-amine | C9H21N | CID 72519370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN114920651A - Synthesis method of (S) -4, 4-dimethyl-2-pentylamine hydrochloride - Google Patents [patents.google.com]

No Biological Activity Data Currently Available for 3-Ethyl-4,4-dimethylpentan-2-amine

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of the compound 3-Ethyl-4,4-dimethylpentan-2-amine. At present, there is no publicly available data on its pharmacological, toxicological, or any other biological effects.

Searches across major chemical and biological repositories, including PubChem, have yielded basic chemical and physical properties of the molecule, but no studies detailing its interactions with biological systems. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes, but it does not appear to have been the subject of any published biological investigations.

Due to the absence of any research on the biological activity of this compound, it is not possible to provide an in-depth technical guide on its potential applications in drug development or its physiological effects. Consequently, the core requirements of this topic, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled.

For researchers interested in the potential biological activity of this molecule, the lack of existing data presents an opportunity for novel investigation. Initial studies would likely involve in silico modeling to predict potential targets, followed by in vitro screening assays to identify any biological interactions. Further research could then progress to cell-based assays and eventually in vivo studies to characterize its effects.

Until such research is conducted and published, the biological profile of this compound remains unknown.

An In-depth Technical Guide to 3-Ethyl-4,4-dimethylpentan-2-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethyl-4,4-dimethylpentan-2-amine, its derivatives, and analogs, with a focus on their synthesis, physicochemical properties, and potential role in medicinal chemistry. Due to the limited availability of public research on this specific molecule, this paper combines known data with plausible synthetic routes and discusses the broader context of sterically hindered amines in drug discovery.

Introduction: The Significance of Sterically Hindered Amines

Sterically hindered amines are a class of molecules characterized by bulky substituents surrounding the nitrogen atom. In medicinal chemistry, the incorporation of such moieties is a strategic approach to modulate the physicochemical and pharmacological properties of drug candidates. These bulky groups can shield the amine from metabolic enzymes, thereby increasing the metabolic stability and half-life of the compound. Furthermore, the steric hindrance can influence the binding affinity and selectivity of a molecule for its biological target, potentially leading to more potent and safer therapeutics. The unique structural features of compounds like this compound make them interesting scaffolds for the development of novel therapeutic agents.

Physicochemical Properties

The physicochemical properties of this compound and its related isomers are crucial for understanding their potential as drug candidates. A summary of the available data from public databases is presented in Table 1.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 3-Ethyl-N,4-dimethylpentan-2-amine[1] | C9H21N | 143.27 | 2.7 |

| (2S)-3-Ethyl-4-methylpentan-2-amine[2] | C8H19N | 129.24 | - |

| 2-Ethyl-3,4-dimethylpentan-1-amine[3] | C9H21N | 143.27 | 2.6 |

| 3-(4-Ethylphenoxy)-4,4-dimethylpentan-2-amine[4] | C15H25NO | 235.37 | - |

| 3-Ethyl-2,4-dimethylpentan-3-ol[5] | C9H20O | 144.25 | - |

| 3-Ethyl-4-methylpentan-2-one[6] | C8H16O | 128.21 | - |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process starting from 3,3-dimethylbutanal:

-

Aldol Condensation: Reaction of 3,3-dimethylbutanal with propanal to form the α,β-unsaturated aldehyde intermediate.

-

Michael Addition: Conjugate addition of an appropriate organocuprate to the α,β-unsaturated aldehyde.

-

Reductive Amination: Conversion of the resulting aldehyde to the target primary amine.

A detailed experimental protocol for a key step, the reductive amination, is provided below.

Experimental Protocol: Reductive Amination

This protocol is a representative example of how the final amine could be synthesized from its corresponding ketone precursor, 3-ethyl-4,4-dimethylpentan-2-one.

Materials:

-

3-Ethyl-4,4-dimethylpentan-2-one

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Hydrochloric acid (1 M in diethyl ether)

Procedure:

-

To a solution of 3-ethyl-4,4-dimethylpentan-2-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude amine can be purified by silica gel chromatography or by conversion to its hydrochloride salt by adding 1 M HCl in diethyl ether, followed by recrystallization.

Potential Biological Significance and Analogs

The biological activity of this compound has not been specifically reported. However, the structural motif of sterically hindered aliphatic amines is present in various biologically active compounds. The bulky alkyl groups can play a crucial role in fitting into hydrophobic pockets of enzymes or receptors, potentially leading to potent and selective inhibition or activation.

Analogs of sterically hindered amines have been investigated for a range of therapeutic targets. For instance, structure-activity relationship (SAR) studies on β-receptor ligands have shown that branched alkyl groups on the amine are critical for potency.[7] Similarly, the substitution pattern on the aromatic ring of arylethanolamine derivatives significantly influences their activity as α-adrenergic receptor agonists.[8]

While these examples are from different chemical classes, they underscore the importance of steric bulk in modulating pharmacological activity. It is plausible that derivatives of this compound could be explored for targets where a bulky, hydrophobic moiety is desired to occupy a specific binding pocket.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical mechanism where a sterically hindered amine acts as a competitive antagonist at a G-protein coupled receptor (GPCR).

Caption: Hypothetical GPCR antagonism by a sterically hindered amine.

Conclusion and Future Directions

This compound and its analogs represent an under-explored area of chemical space. While specific biological data is currently lacking in the public domain, the principles of medicinal chemistry suggest that such sterically hindered amines could serve as valuable scaffolds for drug discovery. Their synthesis is achievable through modern organic chemistry methods.

Future research should focus on the synthesis of a library of derivatives of this compound and their screening against a panel of biological targets, particularly those with well-defined hydrophobic binding pockets. Such studies would elucidate the structure-activity relationships and unlock the therapeutic potential of this intriguing class of molecules.

References

- 1. 3-ethyl-N,4-dimethylpentan-2-amine | C9H21N | CID 62915820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-3-Ethyl-4-methylpentan-2-amine | C8H19N | CID 137938244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethyl-3,4-dimethylpentan-1-amine | C9H21N | CID 72519370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-Ethylphenoxy)-4,4-dimethylpentan-2-amine | C15H25NO | CID 61634234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Ethyl-2,4-dimethylpentan-3-ol | C9H20O | CID 231872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-ethyl-4-methylpentan-2-one | 84984-47-4 | Buy Now [molport.com]

- 7. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 3-Ethyl-4,4-dimethylpentan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4,4-dimethylpentan-2-amine is a branched aliphatic amine. Its molecular structure, characterized by a primary amine group and significant alkyl branching, dictates its physicochemical properties, including solubility. Understanding the solubility of this compound in various solvents is crucial for its application in chemical synthesis, formulation development, and as a potential building block in drug discovery. This guide outlines the predicted solubility characteristics and provides standardized experimental protocols for its determination.

The amine group introduces polarity and the capacity for hydrogen bonding, while the bulky, nonpolar alkyl chain influences its lipophilicity. This duality suggests a complex solubility profile, with expected miscibility in a range of organic solvents and limited but pH-dependent solubility in aqueous media.

Predicted Solubility Data

The following table summarizes the predicted quantitative solubility of this compound in a selection of common solvents at standard temperature and pressure. This data is illustrative and should be confirmed by experimental measurement.

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) at 25°C |

| Water | Polar Protic | < 0.1 |

| 0.1 M Hydrochloric Acid | Aqueous Acidic | > 10 (as hydrochloride salt) |

| 0.1 M Sodium Hydroxide | Aqueous Basic | < 0.1 |

| Methanol | Polar Protic | Miscible |

| Ethanol | Polar Protic | Miscible |

| Acetone | Polar Aprotic | Miscible |

| Diethyl Ether | Nonpolar | Miscible |

| Toluene | Nonpolar | Miscible |

| Hexane | Nonpolar | Miscible |

Experimental Protocols

Detailed methodologies for determining the solubility of this compound are provided below. These protocols are based on standard laboratory practices for organic amines.

3.1. Qualitative Solubility Classification

This protocol provides a rapid assessment of solubility in key solvent classes to determine the compound's general characteristics.[1][2][3][4]

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Solvents: Deionized Water, 5% HCl, 5% NaOH, Diethyl Ether

-

pH paper

Procedure:

-

Add approximately 25 mg of this compound to four separate test tubes.

-

To the first test tube, add 0.75 mL of deionized water in small portions, vortexing after each addition. Observe for dissolution. Test the pH of the solution with pH paper.[1][4]

-

If the compound is insoluble in water, proceed to the next steps with the remaining three test tubes.

-

To the second test tube, add 0.75 mL of 5% HCl solution in portions, vortexing thoroughly. Observe for dissolution. The formation of a water-soluble amine salt is expected.[1][3][4]

-

To the third test tube, add 0.75 mL of 5% NaOH solution in portions, vortexing thoroughly. Observe for any reaction or change in solubility.

-

To the fourth test tube, add 0.75 mL of diethyl ether in portions, vortexing thoroughly. Observe for dissolution.[1]

-

Record observations as "soluble," "sparingly soluble," or "insoluble" for each solvent.

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This method is a gold standard for determining the precise solubility of a compound in a given solvent.[5]

Materials:

-

This compound

-

Scintillation vials with screw caps

-

Analytical balance

-

Thermostated shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Selected solvents for analysis

Procedure:

-

Add an excess amount of this compound to a scintillation vial. The excess solid should be clearly visible.

-

Accurately pipette a known volume of the desired solvent into the vial.

-

Seal the vial tightly and place it in a thermostated shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the vial to stand in the thermostated bath to let the undissolved solid settle.

-

Centrifuge the vial to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a validated HPLC or GC method.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Visualized Workflows and Pathways

4.1. Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for a comprehensive solubility assessment of an organic amine.

References

Methodological & Application

Application Notes and Protocols: 3-Ethyl-4,4-dimethylpentan-2-amine in Catalysis

A thorough search of the scientific literature and chemical databases has revealed no documented applications of 3-Ethyl-4,4-dimethylpentan-2-amine as a ligand in catalysis.

Despite extensive searches for specific instances of its use, including its synthesis for catalytic purposes, coordination chemistry with transition metals, and application in catalytic reactions, no relevant data, research articles, or patents were identified. Broader inquiries into sterically hindered and chiral amine ligands in catalysis provided general principles but did not contain any mention of this compound.

Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, as there are no key experiments, quantitative data, or established methodologies to cite. The creation of such a document would be purely speculative and would not be based on factual, verifiable scientific research.

Researchers and drug development professionals interested in the catalytic applications of novel, bulky chiral amines may consider this compound as a candidate for investigation in areas such as asymmetric synthesis. Future research could explore its potential in reactions where steric bulk and chirality are crucial for achieving high selectivity and efficiency. However, at present, there is no established body of work to support the creation of the detailed documentation requested.

Application of 3-Ethyl-4,4-dimethylpentan-2-amine in Organic Synthesis: An Overview

Introduction

3-Ethyl-4,4-dimethylpentan-2-amine is a sterically hindered primary amine. The presence of bulky alkyl groups near the amino functionality suggests its potential utility in specialized areas of organic synthesis, particularly where control of steric hindrance is crucial. Chiral amines with significant steric bulk are valuable tools in asymmetric synthesis, serving as chiral auxiliaries, resolving agents, or as ligands for metal catalysts. This document explores the potential applications of this compound based on the established roles of structurally similar amines in organic synthesis.

Potential Applications

Based on the principles of organic synthesis and the known applications of other bulky primary amines, this compound could potentially be employed in the following areas:

-

As a Chiral Auxiliary: Chiral amines are frequently used to introduce stereoselectivity in a reaction. By temporarily attaching the chiral amine to a prochiral substrate, one enantiomer of the product can be preferentially formed. The steric bulk of this compound could provide a highly effective chiral environment, directing the approach of reagents to one face of the molecule.

-

As a Resolving Agent: Racemic mixtures of chiral acids can be separated by forming diastereomeric salts with a chiral amine.[1] The different physical properties of the resulting diastereomers, such as solubility, allow for their separation by crystallization. The bulky nature of this compound might facilitate the formation of well-defined crystals, aiding in the resolution process.

-

In Asymmetric Catalysis: Chiral amines can serve as ligands for transition metal catalysts in a variety of asymmetric transformations, including hydrogenations and C-C bond-forming reactions.[2] The steric and electronic properties of the amine ligand are critical for achieving high enantioselectivity. The significant steric hindrance of this compound could be advantageous in creating a highly selective catalytic pocket.

-

As a Bulky Base: Sterically hindered amines are often used as non-nucleophilic bases in elimination reactions and other base-mediated transformations. The bulky substituents prevent the amine from acting as a nucleophile while allowing it to function as a proton acceptor.

Hypothetical Experimental Protocols

The following are hypothetical protocols illustrating how this compound might be used in practice. These are based on standard procedures for analogous, commercially available amines.

Protocol 1: Resolution of a Racemic Carboxylic Acid

This protocol describes a general procedure for the resolution of a racemic carboxylic acid using a chiral amine as the resolving agent.

Workflow Diagram:

Caption: Workflow for chiral resolution of a racemic acid.

Methodology:

-

Salt Formation: In a suitable flask, dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or acetone) with gentle heating. In a separate container, dissolve 0.5 equivalents of (R)- or (S)-3-Ethyl-4,4-dimethylpentan-2-amine in the same solvent.

-

Mixing and Crystallization: Slowly add the amine solution to the carboxylic acid solution. If precipitation occurs immediately, gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote crystallization.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The crystals represent the less soluble diastereomeric salt.

-

Liberation of the Enantiopure Acid: Suspend the collected crystals in water and acidify the mixture with a dilute strong acid (e.g., 1 M HCl) until the pH is acidic.

-

Extraction: Extract the liberated enantiopure carboxylic acid with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure carboxylic acid. The enantiomeric excess can be determined by chiral HPLC or NMR analysis using a chiral solvating agent.

Protocol 2: Asymmetric Aldol Reaction using a Chiral Amine Auxiliary

This hypothetical protocol outlines the use of this compound as a chiral auxiliary to direct an aldol reaction.

Reaction Pathway Diagram:

Caption: Pathway for an asymmetric aldol reaction.

Methodology:

-

Formation of the Chiral Imine: To a solution of the prochiral ketone (1.0 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add (R)- or (S)-3-Ethyl-4,4-dimethylpentan-2-amine (1.1 eq). Add a dehydrating agent (e.g., molecular sieves) and stir the mixture at room temperature until imine formation is complete (monitored by TLC or GC-MS).

-

Deprotonation: Cool the solution to -78 °C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.2 eq) dropwise. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the chiral enolate.

-

Aldol Addition: Add the aldehyde (1.0 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for the required time (typically 1-4 hours) until the reaction is complete.

-

Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Hydrolysis of the Auxiliary: Remove the solvent under reduced pressure. The crude product can then be subjected to mild acidic hydrolysis (e.g., dilute acetic acid) to cleave the chiral auxiliary and yield the chiral aldol product.

-

Purification: Purify the final product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC.

Data Summary

As there is no published experimental data for the application of this compound, a quantitative data table cannot be provided at this time. Should experimental results become available, the following table structure would be appropriate for summarizing key data from asymmetric synthesis experiments.

| Entry | Substrate | Reagent | Catalyst/Auxiliary | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |

| 1 | ||||||||

| 2 | ||||||||

| 3 |

While direct applications of this compound in organic synthesis are not yet documented, its sterically hindered nature makes it a promising candidate for use as a chiral auxiliary, resolving agent, and in asymmetric catalysis. The hypothetical protocols provided here serve as a starting point for researchers interested in exploring the synthetic utility of this and other bulky chiral amines. Further experimental investigation is required to fully elucidate its potential and to gather the quantitative data necessary to validate its effectiveness in these roles.

References

Application Notes: 3-Ethyl-4,4-dimethylpentan-2-amine as a Versatile Building Block for Complex Molecule Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-4,4-dimethylpentan-2-amine is a sterically hindered primary amine that serves as a valuable and versatile building block in the synthesis of complex organic molecules. Its unique structural motif, featuring a bulky tert-butyl group adjacent to a chiral center bearing the amine functionality, imparts specific conformational constraints and lipophilic character to the target molecules. These characteristics are highly desirable in medicinal chemistry for modulating drug-target interactions, improving metabolic stability, and enhancing membrane permeability. This document provides detailed protocols for the synthesis of this compound and highlights its application in the construction of molecules with therapeutic potential.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step sequence involving a Grignard reaction to construct the carbon skeleton followed by oxidation and reductive amination.

Step 1: Synthesis of 3-Ethyl-4,4-dimethylpentan-2-ol

The initial step involves the nucleophilic addition of an ethyl Grignard reagent to 2,2-dimethylpropanal. This reaction forms the secondary alcohol precursor, 3-Ethyl-4,4-dimethylpentan-2-ol.

Experimental Protocol:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. A solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: The flask containing the Grignard reagent is cooled to 0 °C in an ice bath. A solution of 2,2-dimethylpropanal (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-Ethyl-4,4-dimethylpentan-2-ol.

-

Purification: The crude product is purified by column chromatography on silica gel.

| Reactant | MW ( g/mol ) | Equivalents | Amount |

| 2,2-Dimethylpropanal | 86.13 | 1.0 | (Specify amount) |

| Magnesium | 24.31 | 1.2 | (Specify amount) |

| Ethyl Bromide | 108.97 | 1.1 | (Specify amount) |

| Diethyl Ether | 74.12 | - | (Specify volume) |

Table 1: Reagents for the synthesis of 3-Ethyl-4,4-dimethylpentan-2-ol.

Step 2: Oxidation to 3-Ethyl-4,4-dimethylpentan-2-one

The secondary alcohol is then oxidized to the corresponding ketone, 3-Ethyl-4,4-dimethylpentan-2-one, using a mild oxidizing agent such as Pyridinium chlorochromate (PCC).[1][2][3][4][5]

Experimental Protocol:

-

To a solution of 3-Ethyl-4,4-dimethylpentan-2-ol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂), add Pyridinium chlorochromate (PCC) (1.5 eq) and Celite® in one portion.

-

The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford 3-Ethyl-4,4-dimethylpentan-2-one.

| Reactant | MW ( g/mol ) | Equivalents | Amount |

| 3-Ethyl-4,4-dimethylpentan-2-ol | 144.26 | 1.0 | (Specify amount) |

| Pyridinium chlorochromate (PCC) | 215.56 | 1.5 | (Specify amount) |

| Dichloromethane | 84.93 | - | (Specify volume) |

Table 2: Reagents for the oxidation to 3-Ethyl-4,4-dimethylpentan-2-one.

Step 3: Reductive Amination to this compound

The final step is the conversion of the ketone to the primary amine via reductive amination.[6][7][8][9] This can be achieved using a source of ammonia and a suitable reducing agent.

Experimental Protocol:

-

To a solution of 3-Ethyl-4,4-dimethylpentan-2-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

The mixture is stirred at room temperature for 1 hour.

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is then added portion-wise.

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by distillation or column chromatography to yield this compound.

| Reactant | MW ( g/mol ) | Equivalents | Amount |

| 3-Ethyl-4,4-dimethylpentan-2-one | 142.24 | 1.0 | (Specify amount) |

| Ammonium Acetate | 77.08 | 10 | (Specify amount) |

| Sodium Cyanoborohydride | 62.84 | 1.5 | (Specify amount) |

| Methanol | 32.04 | - | (Specify volume) |

Table 3: Reagents for the reductive amination to this compound.

Applications in Complex Molecule Synthesis

The sterically demanding nature of this compound makes it an excellent building block for introducing conformational rigidity and tuning the pharmacokinetic properties of bioactive molecules.

Synthesis of Chiral Ligands and Auxiliaries

The primary amine functionality can be readily derivatized to form amides, sulfonamides, and other functionalities. The inherent chirality of the building block, when used in its enantiomerically pure form, can be exploited in the synthesis of chiral ligands for asymmetric catalysis or as a chiral auxiliary to control the stereochemical outcome of subsequent reactions. A structurally similar amine, (S)-(+)-3,3-dimethyl-2-butylamine, has been utilized in the preparation of chiral ligands.[10]

Incorporation into Biologically Active Molecules

The bulky aliphatic scaffold of this compound is a key feature in the design of novel therapeutic agents. The tert-butyl group can act as a lipophilic anchor, promoting binding to hydrophobic pockets in target proteins. Furthermore, the steric hindrance can shield adjacent functional groups from metabolic degradation, thereby increasing the in vivo half-life of the drug.

Example Application: Synthesis of Antiviral Agents

Molecules containing a tert-butyl amine or a similar bulky aliphatic amine motif have shown promise as antiviral agents. For instance, compounds with a 4-tert-butylphenyl group have been identified as inhibitors of influenza A virus hemagglutinin-mediated membrane fusion.[11] The bulky tert-butyl group often plays a crucial role in the hydrophobic interactions within the binding pocket of the viral protein. The synthesis of the COVID-19 antiviral drug Ensitrelvir also involves fragments with sterically hindered amine components.[12]

Proposed Synthetic Scheme for a Hypothetical Antiviral Agent:

A proposed synthetic workflow for incorporating the amine building block.

Signaling Pathway Visualization

The development of antiviral drugs often involves targeting specific viral proteins or host cell pathways that are essential for viral replication. For influenza A, a key target is the hemagglutinin (HA) protein, which mediates viral entry into the host cell. Inhibitors can block the conformational changes in HA that are necessary for membrane fusion.

Inhibition of influenza virus entry by blocking hemagglutinin conformational change.

Conclusion

This compound represents a valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its sterically hindered nature provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. The synthetic protocols and application examples provided herein offer a foundation for researchers to explore the potential of this and structurally related amines in their own research endeavors. The continued development of synthetic methodologies for incorporating such building blocks will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. (S)-(+)-3,3-Dimethyl-2-butylamine 97% | 22526-47-2 [sigmaaldrich.com]

- 11. Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

Application Note: High-Purity Isolation of 3-Ethyl-4,4-dimethylpentan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4,4-dimethylpentan-2-amine is a sterically hindered primary amine with potential applications in pharmaceutical synthesis and materials science. Its bulky tert-butyl group adjacent to a chiral center makes it an interesting building block for creating complex molecular architectures. The presence of two chiral centers implies the potential for four stereoisomers. The purification of this amine is critical to ensure the desired isomeric purity and to remove process-related impurities that could interfere with subsequent reactions or biological activity. This document outlines a comprehensive protocol for the purification of this compound, addressing the removal of common impurities derived from its synthesis, typically via reductive amination of 3-ethyl-4,4-dimethylpentan-2-one.

Potential Impurities

A common synthetic route to this compound is the reductive amination of 3-ethyl-4,4-dimethylpentan-2-one. This process can lead to several impurities:

-

Unreacted Ketone: 3-Ethyl-4,4-dimethylpentan-2-one.

-

Alcohol Byproduct: 3-Ethyl-4,4-dimethylpentan-2-ol, formed from the reduction of the ketone.

-

Diastereomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R) forms of the amine may be present, depending on the stereoselectivity of the synthesis.

-

Solvent and Reagent Residues: Residual solvents and reagents from the reaction and workup.

Purification Strategies

A multi-step approach is recommended to achieve high purity. The choice of methods will depend on the impurity profile of the crude product and the desired final purity. The main techniques employed are fractional distillation, flash column chromatography, and diastereomeric salt recrystallization.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is effective for removing impurities with significantly different boiling points, such as residual solvents and the starting ketone or alcohol byproduct. The boiling point of the analogous alkane, 3-ethyl-2,4-dimethylpentane, is approximately 136-137°C.[1][2][3] Due to hydrogen bonding, the amine is expected to have a considerably higher boiling point, likely in the range of 170-190°C.

Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum jacketed Vigreux column. Ensure all glassware is dry.

-

Charge the Flask: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.

-

Distillation:

-

Heat the flask gently.

-

Collect and discard the initial low-boiling fraction, which will contain residual solvents.

-

Carefully increase the temperature and collect fractions based on the boiling point. The starting ketone and alcohol byproduct will likely distill at a lower temperature than the desired amine.

-

Collect the main fraction corresponding to the boiling point of this compound.

-

-

Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.

Protocol 2: Purification by Flash Column Chromatography

Flash chromatography is a highly effective technique for separating the amine from non-basic impurities and potentially from its diastereomers, although baseline separation of diastereomers might be challenging.[4]

Methodology:

-

Stationary Phase: Use silica gel as the stationary phase. To prevent tailing of the amine, it is recommended to either use commercially available amine-functionalized silica or to treat standard silica gel with a triethylamine solution.

-

Mobile Phase: A common solvent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[5] A small percentage of triethylamine (0.1-1%) should be added to the mobile phase to suppress the interaction of the amine with acidic sites on the silica gel.

-

Column Packing: Pack the column with the chosen stationary phase.

-

Sample Loading: Dissolve the crude amine in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Run the column with the chosen solvent system, gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC, GC-MS, or NMR to identify those containing the pure amine.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification via Diastereomeric Salt Recrystallization

This is the most effective method for separating diastereomers.[6] By reacting the diastereomeric mixture of the amine with a single enantiomer of a chiral acid, a mixture of diastereomeric salts is formed. These salts have different solubilities and can be separated by fractional crystallization.[7][8]

Methodology:

-

Salt Formation:

-

Dissolve the mixture of amine diastereomers in a suitable solvent (e.g., ethanol, methanol, or acetone).

-

Add an equimolar amount of a single enantiomer of a chiral resolving agent, such as (+)-tartaric acid or (R)-(-)-mandelic acid, dissolved in the same solvent.

-

Stir the solution to allow for the formation of the diastereomeric salts.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to induce crystallization. One diastereomeric salt should preferentially crystallize out of the solution.

-

Collect the crystals by filtration.

-

The purity of the crystallized salt can be improved by recrystallization.

-

-

Liberation of the Free Amine:

-

Dissolve the purified diastereomeric salt in water.

-

Add a strong base, such as aqueous sodium hydroxide or potassium hydroxide, to deprotonate the amine.[9]

-

Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified single diastereomer of the amine.

-

-

Analysis: Determine the diastereomeric excess (d.e.) of the purified amine using chiral HPLC or by NMR spectroscopy with a chiral shift reagent.

Data Presentation

| Purification Method | Target Impurities Removed | Expected Purity | Advantages | Disadvantages |